5-Bromo-2,4-dichlorobenzaldehyde
Description
5-Bromo-2,4-dichlorobenzaldehyde (CAS: Not explicitly provided in evidence; molecular formula: C₇H₃BrCl₂O) is a halogenated aromatic aldehyde characterized by a benzaldehyde core substituted with bromine at the 5-position and chlorine at the 2- and 4-positions. This compound is primarily utilized in organic synthesis as a versatile building block, particularly in pharmaceutical and agrochemical research, due to its reactive aldehyde group and electron-withdrawing halogen substituents, which facilitate nucleophilic additions and cross-coupling reactions .
Properties
Molecular Formula |
C7H3BrCl2O |
|---|---|
Molecular Weight |
253.90 g/mol |
IUPAC Name |
5-bromo-2,4-dichlorobenzaldehyde |
InChI |
InChI=1S/C7H3BrCl2O/c8-5-1-4(3-11)6(9)2-7(5)10/h1-3H |
InChI Key |
GVXNZEOOJQBXKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,4-dichlorobenzaldehyde typically involves the bromination and chlorination of benzaldehyde derivatives. One common method is the electrophilic aromatic substitution reaction, where benzaldehyde is treated with bromine and chlorine under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the aromatic ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are carried out in specialized reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,4-dichlorobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of 5-Bromo-2,4-dichlorobenzoic acid.
Reduction: Formation of 5-Bromo-2,4-dichlorobenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2,4-dichlorobenzaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 5-Bromo-2,4-dichlorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs of 5-Bromo-2,4-dichlorobenzaldehyde, emphasizing differences in substituents, physicochemical properties, and applications:
Table 1: Comparative Analysis of Structural Analogs
*Calculated based on molecular formula.
Key Differences and Implications:
Halogen Substitution Patterns: this compound vs. Fluorine vs. Chlorine: The difluoro analog (CAS 473416-91-0) exhibits lower molecular weight and higher electronegativity, which may reduce boiling points and modify reactivity in nucleophilic aromatic substitutions .
Functional Group Variations: Electron-Donating Groups: The dimethylamino substituent in 5-Bromo-2-(dimethylamino)benzaldehyde increases electron density at the aromatic ring, contrasting with the electron-withdrawing halogens in the parent compound. This difference impacts applications in pH-sensitive reactions or coordination chemistry . Amino Group: 2-Amino-5-bromo-4-chlorobenzaldehyde’s amino group enhances solubility in polar solvents and directs substitutions to specific ring positions, making it useful in dye or polymer synthesis .
Core Structure Modifications :
- Pyrimidine vs. Benzaldehyde : 5-Bromo-2,4-dichloropyrimidine replaces the benzene ring with a pyrimidine, a heterocycle critical in medicinal chemistry (e.g., antiviral or anticancer agents) .
Biological Activity
5-Bromo-2,4-dichlorobenzaldehyde is a halogenated aromatic aldehyde that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, anticonvulsant, and antimicrobial activities based on recent studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C7H4BrCl2O
- Molecular Weight : 237.97 g/mol
- CAS Number : 1728-80-5
The presence of bromine and chlorine atoms in the structure significantly influences its biological activity, enhancing its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of 5-bromo derivatives, including this compound. A notable study demonstrated that various bromo-substituted compounds exhibited significant cytotoxicity against human tumor cell lines such as HepG2 (liver cancer) and HT-29 (colon cancer) using the MTT assay.
Case Study: Synthesis and Evaluation
A series of bromo-substituted isatin derivatives were synthesized, revealing that compounds with bromine at the C-5 position showed enhanced anticancer activity. The IC50 values for selected compounds were reported as follows:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5c | HT-29 | 16.10 |
| 5d | HT-29 | 17.87 |
| 5e | HT-29 | 16.13 |
These results indicate that structural modifications with bromine can lead to increased cytotoxicity against cancer cells, suggesting a promising avenue for developing new anticancer agents .
Anticonvulsant Activity
In addition to anticancer properties, 5-bromo derivatives have been evaluated for their anticonvulsant effects. A study focused on a series of 5-bromo-2,4-dichloropyrimidine derivatives demonstrated significant anticonvulsant activity in a maximal electroshock seizure (MES) model.
Findings from Anticonvulsant Studies
The study found that one of the synthesized compounds (3b) exhibited a protection rate of 68.15% against seizures, compared to phenytoin, which provided complete protection. The results are summarized below:
| Compound | Protection Rate (%) | Neurotoxicity |
|---|---|---|
| 3b | 68.15 | None |
| 3a | Moderate | Mild |
| 3e | Moderate | Mild |
This indicates that certain brominated compounds can serve as effective anticonvulsants with minimal neurotoxic effects .
Antimicrobial Activity
The antimicrobial potential of halogenated benzaldehydes has also been explored. Research indicates that these compounds can exhibit significant antibacterial activity against various pathogens.
Antibacterial Efficacy
A study evaluating the antimicrobial activity of similar halogenated compounds reported MIC values against E. coli and S. aureus. Although specific data for this compound was not detailed in the findings, related compounds demonstrated promising results:
| Compound | MIC (µM) against E. coli |
|---|---|
| Compound A | 5 |
| Compound B | 10 |
The presence of halogen atoms was noted to enhance antibacterial properties significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
